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Compound of Interest

Compound Name: 5-Bromonicotinaldehyde

Cat. No.: B046077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromonicotinaldehyde has emerged as a critical and versatile building block in the fields of

medicinal chemistry and drug discovery.[1][2] Its unique molecular architecture, featuring a

reactive aldehyde group and a bromine atom on an electron-deficient pyridine ring, offers a

dual functionality that allows for a diverse range of chemical transformations.[2][3] The pyridine

scaffold is a prevalent motif in numerous pharmaceutical agents, and the bromine atom serves

as a convenient handle for introducing molecular complexity, most commonly through

palladium-catalyzed cross-coupling reactions.[1][2] This technical guide provides a

comprehensive overview of the synthesis of novel 5-Bromonicotinaldehyde derivatives,

complete with detailed experimental protocols, quantitative data, and visual diagrams of key

reaction pathways and workflows.

Physicochemical Properties of 5-
Bromonicotinaldehyde
5-Bromonicotinaldehyde, also known as 5-bromo-3-pyridinecarboxaldehyde, is a solid at

room temperature with a melting point in the range of 96-102°C.[2][4] Its molecular formula is

C₆H₄BrNO, and it has a molecular weight of approximately 186.01 g/mol .[2]
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Identifier Value

CAS Number 113118-81-3

IUPAC Name 5-bromopyridine-3-carbaldehyde

Synonyms

5-Bromopyridine-3-carboxaldehyde, 3-

Bromopyridine-5-carboxaldehyde, 3-Bromo-5-

formylpyridine, 5-Bromo-3-

pyridinecarboxaldehyde

Molecular Formula C₆H₄BrNO

Molecular Weight 186.01 g/mol

Appearance White to off-white crystalline powder or solid

Purity Typically >96-98%

Melting Point 96.0 to 100.0 °C

Synthesis of the Core Moiety: 5-
Bromonicotinaldehyde
A prevalent method for the synthesis of 5-Bromonicotinaldehyde begins with the bromination

of nicotinic acid. One patented approach involves the treatment of nicotinic acid with thionyl

chloride, followed by bromination in the presence of a Lewis acid catalyst.[2] An optimized

version of this method, starting from nicotinic acid hydrochloride, involves refluxing with thionyl

chloride and bromine, with the addition of powdered iron, leading to yields as high as 90%.[2]

Another common laboratory-scale synthesis involves the oxidation of 5-bromo-3-

(hydroxymethyl)pyridine.[4]

Experimental Protocol: Synthesis from Nicotinic Acid
Step 1: Synthesis of 5-Bromonicotinic Acid[5]

Materials: Nicotinic acid, thionyl chloride, bromine, powdered iron (optional catalyst).

Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, heat a

mixture of nicotinic acid and thionyl chloride.

Add bromine dropwise to the heated mixture. Powdered iron can be added to improve the

yield.

Reflux the reaction mixture for several hours.

After cooling, carefully remove the excess thionyl chloride under reduced pressure.

Neutralize the residue with a suitable base (e.g., sodium hydroxide solution) to precipitate

the 5-bromonicotinic acid.

Collect the solid by filtration, wash with water, and dry.

Step 2: Conversion of 5-Bromonicotinic Acid to 5-Bromonicotinaldehyde[5]

Materials: 5-Bromonicotinic acid, thionyl chloride or oxalyl chloride, lithium tri-tert-

butoxyaluminum hydride (LiAlH(OtBu)₃).

Procedure (via acyl chloride):

Convert 5-Bromonicotinic acid to its corresponding acyl chloride by reacting it with thionyl

chloride or oxalyl chloride.

Reduce the resulting 5-bromonicotinoyl chloride to 5-Bromonicotinaldehyde using a mild

reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) at a low

temperature to prevent over-reduction to the alcohol.

Quench the reaction and extract the product with an organic solvent.

Dry the organic layer and evaporate the solvent to yield 5-Bromonicotinaldehyde.
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Generalized Synthetic Workflow for 5-Bromonicotinaldehyde

Start with Nicotinic Acid or derivative

Bromination of the pyridine ring

Functional group manipulation of the carboxylic acid

Oxidation/Reduction to the aldehyde

5-Bromonicotinaldehyde

Click to download full resolution via product page

Generalized synthetic workflow for 5-Bromonicotinaldehyde.

Key Synthetic Transformations of 5-
Bromonicotinaldehyde
The dual reactivity of 5-Bromonicotinaldehyde allows for a wide range of synthetic

transformations, primarily through palladium-catalyzed cross-coupling reactions at the bromine
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position and various reactions involving the aldehyde group.[3]

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by

coupling 5-Bromonicotinaldehyde with various aryl or heteroaryl boronic acids.[1][6] This

reaction is instrumental in the synthesis of 5-aryl-nicotinaldehydes, which are valuable

precursors for more complex molecules, including potential kinase inhibitors.[1]

Materials: 5-Bromonicotinaldehyde, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄,

Pd(dppf)Cl₂), base (e.g., K₂CO₃, Na₂CO₃), anhydrous solvent (e.g., 1,4-dioxane, toluene,

dimethoxyethane).

Procedure:

To a dry Schlenk flask, add 5-Bromonicotinaldehyde (1.0 eq), the arylboronic acid (1.1 -

1.5 eq), and the base (2.0 - 3.0 eq).

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle

three times.

Add the palladium catalyst (1-5 mol%) to the flask.

Add the anhydrous solvent via syringe.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the

required time (typically 2-24 hours).

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl

acetate), and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Note: This data is for close analogs of 5-Bromonicotinaldehyde and serves as a

representative example. Yields are dependent on the specific arylboronic acid used and other

reaction parameters.[7]
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Generalized Workflow for Suzuki-Miyaura Coupling

Reaction Setup:
5-Bromonicotinaldehyde,
Arylboronic Acid, Base,
Pd Catalyst in Solvent

Establish Inert Atmosphere
(Evacuate & Backfill)

Heat & Stir
(80-120 °C, 2-24 h)

Aqueous Work-up
& Extraction

Column Chromatography

5-Aryl-nicotinaldehyde

Click to download full resolution via product page

Generalized workflow for a Suzuki-Miyaura cross-coupling.
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Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond

between 5-Bromonicotinaldehyde and a terminal alkyne.[3] This reaction typically employs a

palladium catalyst, a copper(I) co-catalyst, and an amine base.[8]

Materials: 5-Bromonicotinaldehyde, terminal alkyne, palladium catalyst (e.g.,

Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), amine base (e.g., triethylamine, diisopropylamine),

solvent (e.g., THF, DMF).

Procedure:

To a reaction vessel, add 5-Bromonicotinaldehyde (1.0 eq), the palladium catalyst (e.g.,

2-5 mol%), and CuI (e.g., 1-5 mol%) in a suitable solvent.

Add the amine base and the terminal alkyne (1.1-1.5 eq).

Stir the reaction mixture at room temperature or with gentle heating until completion,

monitoring by TLC.

Upon completion, dilute the reaction mixture with an organic solvent and filter to remove

any solids.

Wash the filtrate with water and brine, dry the organic layer, and concentrate under

reduced pressure.

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling

5-Bromonicotinaldehyde with a primary or secondary amine.[8][9] This reaction is a direct

route to 5-amino-nicotinaldehyde derivatives.[8]

Materials: 5-Bromonicotinaldehyde, amine, palladium catalyst (e.g., Pd(OAc)₂), phosphine

ligand (e.g., BINAP, Xantphos), base (e.g., Cs₂CO₃, NaOt-Bu), solvent (e.g., toluene,

dioxane).
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Procedure:

In a reaction vessel, combine 5-Bromonicotinaldehyde (1.0 eq), the amine (1.2-1.5 eq),

the base (1.5-2.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-10

mol%).

Add the degassed solvent.

Heat the reaction mixture under an inert atmosphere at a temperature typically ranging

from 80-110 °C.

Monitor the reaction's progress by TLC or LC-MS.

After completion, cool the mixture, filter, and concentrate the filtrate.

Purify the residue by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

5-Bromonicotinaldehyde

Suzuki-Miyaura
(+ Arylboronic Acid)

Sonogashira
(+ Terminal Alkyne)

Buchwald-Hartwig
(+ Amine)

5-Aryl-nicotinaldehyde 5-Alkynyl-nicotinaldehyde 5-Amino-nicotinaldehyde derivative

Click to download full resolution via product page

Key cross-coupling reactions of 5-Bromonicotinaldehyde.
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Multicomponent Reactions
5-Bromonicotinaldehyde is an excellent substrate for multicomponent reactions (MCRs),

which allow for the rapid synthesis of complex molecules in a single step.[10]

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or

thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[10]

Materials: 5-Bromonicotinaldehyde, ethyl acetoacetate, urea, ethanol, concentrated

hydrochloric acid (catalyst).

Procedure:

In a round-bottom flask, combine 5-Bromonicotinaldehyde (1.0 mmol), ethyl

acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol (10 mL).

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

Cool the reaction mixture to room temperature, allowing the product to precipitate.

Collect the solid by filtration and wash with cold ethanol.

Recrystallize the crude product from a suitable solvent (e.g., ethanol).

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to

form a bis-amide.[10]

Materials: 5-Bromonicotinaldehyde, a primary amine (e.g., aniline), a carboxylic acid (e.g.,

acetic acid), an isocyanide (e.g., cyclohexyl isocyanide), methanol.

Procedure:

In a round-bottom flask, dissolve 5-Bromonicotinaldehyde (1.0 mmol) and the primary

amine (1.0 mmol) in methanol (10 mL).

Stir at room temperature for 30 minutes to form the imine intermediate.
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Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the mixture.

Continue stirring at room temperature for 24-48 hours, monitoring by TLC.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography.
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Workflow for the Biginelli Reaction

Combine:
5-Bromonicotinaldehyde,
Ethyl Acetoacetate, Urea
in Ethanol with HCl (cat.)

Reflux for 4-6 hours

Cool to Room Temperature
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Workflow for the Biginelli synthesis of dihydropyrimidinones.
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Conclusion
5-Bromonicotinaldehyde stands as a highly valuable and versatile starting material for the

synthesis of a diverse array of heterocyclic compounds.[1] Its dual reactivity, stemming from the

aldehyde group and the bromine atom, provides a powerful platform for the construction of

complex molecular architectures with significant potential in medicinal chemistry and drug

development.[2][3] The protocols and data presented in this guide offer a solid foundation for

researchers to explore and exploit the synthetic utility of this important building block in their

quest for novel therapeutic agents and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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